2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Description
20,26-Dihydroxyecdysone is a polyhydroxylated steroid belonging to the ecdysteroid family. Ecdysteroids are naturally occurring compounds found in both invertebrates and plants. In invertebrates, they play a crucial role in molting and metamorphosis, while in plants, they are believed to deter herbivorous insects.
Properties
Molecular Formula |
C27H44O8 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O8/c1-23(33,14-28)8-7-22(32)26(4,34)21-6-10-27(35)16-11-18(29)17-12-19(30)20(31)13-24(17,2)15(16)5-9-25(21,27)3/h11,15,17,19-22,28,30-35H,5-10,12-14H2,1-4H3 |
InChI Key |
RRCGNPRHZQPOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20,26-Dihydroxyecdysone typically involves multiple steps, starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to ensure the selective addition of hydroxyl groups at the 20th and 26th positions .
Industrial Production Methods: Industrial production of 20,26-Dihydroxyecdysone is generally achieved through extraction from plant sources known to contain high levels of ecdysteroids. Plants such as Rhaponticum carthamoides and Cyanotis vaga are commonly used. The extraction process involves solvent extraction followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 20,26-Dihydroxyecdysone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler steroidal structures.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid is commonly used.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Scientific Research Applications
Mechanism of Action
The primary mechanism by which 20,26-Dihydroxyecdysone exerts its effects involves the activation of the Mas1 receptor, a key component of the renin-angiotensin system. This activation leads to various downstream effects, including anabolic and anti-inflammatory responses. The compound’s interaction with the Mas1 receptor explains many of its observed pleiotropic effects in different animal models .
Comparison with Similar Compounds
20-Hydroxyecdysone: Another well-studied ecdysteroid with similar biological activities.
Ecdysone: The precursor to many ecdysteroids, including 20,26-Dihydroxyecdysone.
Ponasterone A: An ecdysteroid found in crustaceans with similar hormonal roles.
Uniqueness: 20,26-Dihydroxyecdysone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to activate the Mas1 receptor sets it apart from other ecdysteroids, making it a compound of significant interest for further research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
